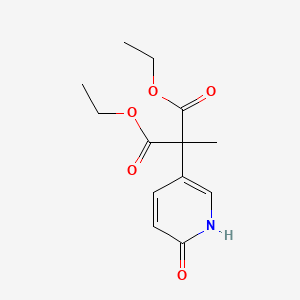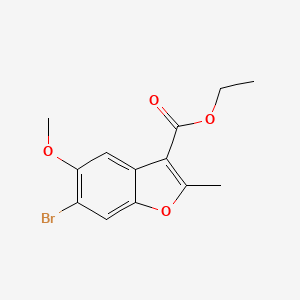
Ethyl 6-bromo-5-methoxy-2-methyl-1-benzofuran-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6-bromo-5-methoxy-2-methyl-1-benzofuran-3-carboxylate is a chemical compound with the linear formula C15H15BrO6 . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich . The CAS Number for this compound is 315237-37-7 .
Synthesis Analysis
The synthesis of benzofuran derivatives, including this compound, has been a topic of interest in recent years . For instance, the benzofuran based lead compounds were synthesized, and the obtained 2-hydroxy-5-nitrobenzaldehyde was subsequently treated with ethyl bromoacetate in the presence of sodium carbonate in N-methyl pyrrolidine .Mechanism of Action
The mechanism of action of Ethyl 6-bromo-5-methoxy-2-methyl-1-benzofuran-3-carboxylate is similar to that of other synthetic cannabinoids, which involves binding to CB1 and CB2 receptors in the brain and body. This leads to the activation of the endocannabinoid system, which is responsible for regulating a wide range of physiological processes, including pain perception, mood, appetite, and sleep.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects on the body, including changes in heart rate, blood pressure, and body temperature. It has also been shown to have a potent analgesic effect, making it a promising candidate for the treatment of chronic pain. However, due to its high potency, this compound can also have negative effects on the body, including anxiety, paranoia, and hallucinations.
Advantages and Limitations for Lab Experiments
One of the main advantages of using Ethyl 6-bromo-5-methoxy-2-methyl-1-benzofuran-3-carboxylate in lab experiments is its high potency, which allows researchers to study the effects of synthetic cannabinoids on the brain and body at a molecular level. However, this high potency also poses a risk to researchers, as exposure to even small amounts of this compound can lead to negative side effects. Additionally, the legality of synthetic cannabinoids is a major limitation for lab experiments, as many countries have strict regulations on the use of these compounds.
Future Directions
There are several future directions for research on Ethyl 6-bromo-5-methoxy-2-methyl-1-benzofuran-3-carboxylate and other synthetic cannabinoids, including the development of new compounds with improved potency and selectivity for specific cannabinoid receptors. Additionally, more research is needed to understand the long-term effects of synthetic cannabinoids on the brain and body, as well as their potential for use in the treatment of various medical conditions. Finally, the development of new methods for the synthesis and purification of synthetic cannabinoids will be critical for advancing research in this field.
Synthesis Methods
The synthesis of Ethyl 6-bromo-5-methoxy-2-methyl-1-benzofuran-3-carboxylate involves several steps, including the reaction of 2-methyl-1-benzofuran-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 6-bromo-5-methoxyindole to produce the final product, this compound. This synthesis method has been described in detail in several scientific publications.
Scientific Research Applications
Ethyl 6-bromo-5-methoxy-2-methyl-1-benzofuran-3-carboxylate has been used extensively in scientific research to study the effects of synthetic cannabinoids on the brain and body. It has been found to have a high affinity for CB1 and CB2 receptors, which are the primary receptors responsible for the psychoactive effects of cannabis. Studies have also shown that this compound has a potent analgesic effect, making it a promising candidate for the treatment of chronic pain.
Safety and Hazards
properties
IUPAC Name |
ethyl 6-bromo-5-methoxy-2-methyl-1-benzofuran-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrO4/c1-4-17-13(15)12-7(2)18-10-6-9(14)11(16-3)5-8(10)12/h5-6H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMRBBUIXCMTGPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=CC(=C(C=C21)OC)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


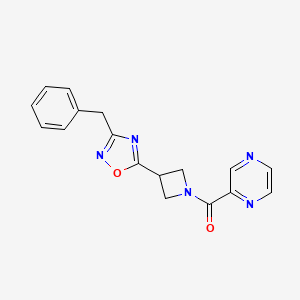

![N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenylacetamide](/img/structure/B2903718.png)
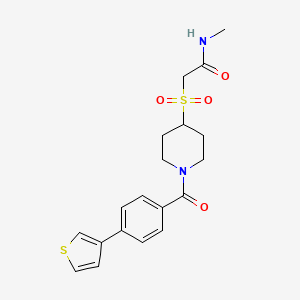
![5-Methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2903721.png)
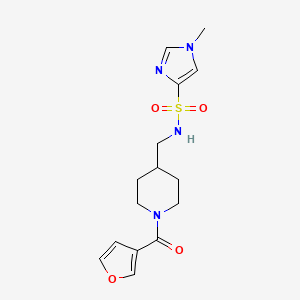
![Methyl 4-[(1,2,3-benzothiadiazol-6-ylcarbonyl)amino]benzoate](/img/structure/B2903723.png)
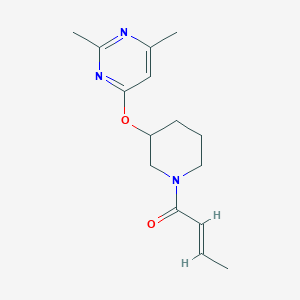
![2-(4-Formylphenoxy)-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]acetamide](/img/structure/B2903725.png)
![N-[2-(6,6-Difluoro-1,4-oxazepan-4-yl)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2903726.png)
![N-[2-(2-Methoxyphenyl)-2-methylpropyl]oxirane-2-carboxamide](/img/structure/B2903728.png)

